molecular formula C18H11NO2 B13654420 2-(Isoquinolin-1-yl)-1H-indene-1,3(2H)-dione

2-(Isoquinolin-1-yl)-1H-indene-1,3(2H)-dione

Cat. No.: B13654420
M. Wt: 273.3 g/mol
InChI Key: KXIAYOHGMQBMRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Isoquinolin-1-yl)-1H-indene-1,3(2H)-dione is a heterocyclic compound that features both isoquinoline and indene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isoquinolin-1-yl)-1H-indene-1,3(2H)-dione can be achieved through several methods. One common approach involves the use of isoindoloisoquinolinones as starting materials. These compounds undergo oxidative dehydrogenation and ring opening in the presence of molecular iodine under sealed tube conditions at 100°C . Another method involves the use of hypervalent iodine reagents for the direct intramolecular C–H/N–H functionalization of amides .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Isoquinolin-1-yl)-1H-indene-1,3(2H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the isoquinoline moiety.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative dehydrogenation can yield azabenzanthrone derivatives .

Scientific Research Applications

2-(Isoquinolin-1-yl)-1H-indene-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Isoquinolin-1-yl)-1H-indene-1,3(2H)-dione involves its interaction with various molecular targets. The compound can bind to DNA, exhibiting DNA binding affinity . This interaction can lead to cytotoxic effects, making it a potential candidate for anticancer research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of isoquinoline and indene moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H11NO2

Molecular Weight

273.3 g/mol

IUPAC Name

2-isoquinolin-1-ylindene-1,3-dione

InChI

InChI=1S/C18H11NO2/c20-17-13-7-3-4-8-14(13)18(21)15(17)16-12-6-2-1-5-11(12)9-10-19-16/h1-10,15H

InChI Key

KXIAYOHGMQBMRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2C3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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